molecular formula C21H25NO4 B558043 [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester CAS No. 82689-15-4

[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester

Cat. No. B558043
CAS RN: 82689-15-4
M. Wt: 355.4 g/mol
InChI Key: SLSOSKGFUOFMCP-SFHVURJKSA-N
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Description

Synthesis Analysis

The synthesis of [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester could potentially involve transesterification, a useful transformation in organic synthesis . Transesterification of β-keto esters, which contain both electrophilic and nucleophilic sites, is a common method in synthetic chemistry . The reaction likely proceeds via an enol intermediate or the formation of an acylketene intermediate .


Molecular Structure Analysis

While specific structural information for [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester is not available, carbamic acid, a related compound, is known to be a planar molecule . The carbamoyl functional group RR′N–C(=O)–, which is part of the carbamic acid molecule, could also be present in [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester .


Chemical Reactions Analysis

The chemical reactions involving [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester could include transesterification . This process is commonly used in the synthesis of compounds of pharmaceutical importance and for biodiesel production .

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
    • The methods of application involve the use of flow microreactor systems . Unfortunately, the specific technical details or parameters were not provided in the source .
    • The outcomes of this application were not quantitatively described in the source .
  • Transesterification of β-keto esters

    • The ability to selectively transesterify β-keto esters is a useful transformation in organic synthesis . β-Keto esters often constitute a core building block in complex medicinal compounds . They represent key intermediates in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .
    • The methods of application involve the transesterification of β-keto esters . This process may proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .
    • The outcomes of this application were not quantitatively described in the source .
  • Dual Protection of Amino Functions

    • The field of study is synthetic organic chemistry .
    • The application involves the dual protection of amino functions using Boc (tert-butoxycarbonyl) groups . This is particularly useful in the synthesis of multifunctional targets where amino functions often occur .
    • The methods of application involve the use of Boc groups for the dual protection of amines and amides . Specific technical details or parameters were not provided in the source .
    • The outcomes of this application were not quantitatively described in the source .
  • Synthesis of Urea

    • The field of study is organic chemistry .
    • Carbamate esters, which your compound might be a type of, are used in the synthesis of urea .
    • The methods of application involve the treatment of ammonia with carbon dioxide to generate ammonium carbamate, which can then be used to synthesize urea .
    • The outcomes of this application were not quantitatively described in the source .
  • Polyurethane Plastics

    • The field of study is polymer chemistry .
    • Carbamates, which your compound might be a type of, are used in the synthesis of polyurethane plastics .
    • The methods of application involve the polymerization of carbamates to form polyurethanes .
    • The outcomes of this application were not quantitatively described in the source .
  • Carbamate Insecticides

    • The field of study is agricultural chemistry .
    • Carbamates, which your compound might be a type of, are used in the synthesis of carbamate insecticides .
    • The methods of application involve the synthesis of carbamates and their application as insecticides .
    • The outcomes of this application were not quantitatively described in the source .
  • Synthesis of Complex Molecules

    • The field of study is synthetic organic chemistry .
    • β-Keto esters, which your compound might be a type of, represent key intermediates in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone .
    • The methods of application involve the transesterification of β-keto esters . This process may proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .
    • The outcomes of this application were not quantitatively described in the source .
  • Biodiesel Production

    • The field of study is agrochemicals .
    • Transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .
    • The methods of application involve the transesterification of β-keto esters . This process may proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .
    • The outcomes of this application were not quantitatively described in the source .
  • Flow Microreactor Systems

    • The field of study is synthetic organic chemistry .
    • A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • The methods of application involve the use of flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
    • The outcomes of this application were not quantitatively described in the source .

properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSOSKGFUOFMCP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester

Synthesis routes and methods

Procedure details

LiAlH4 (916 mg, 24.1 mmol) was added cautiously and portionwise during 15 min to a stirred solution of (RS)-[2-(4-Benzyloxy-phenyl)-1-(methoxy-methyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester (10.00 g, 24.1 mmol) in THF (150 mL) at 0° C. under an atmosphere of argon. The ice-bath was removed and the mixture was stirred for 1 hr, then poured onto a mixture of ice and KHSO4 (1 M aq.). When the ice had melted the product was extracted into EtOAc. The combined extracts were washed with brine then dried (Na2SO4) and evaporated to give (RS)-[1-(4-Benzyloxy-benzyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester (8.51 g, 99%), mp 100.3-101.7° C. 1H NMR (CDCl3) δ 1.44 (s, 9H), 3.07 (d, J=6.7 Hz, 2H), 4.40 (br s, 1H), 5.05 (s, 2H), 6.92 (d, J=8.6 Hz, 2H), 7.09 (d, J=8.7 Hz, 2H), 7.33-7.45 (m, 5H), 9.63 (s, 1H). 13C NMR (CDCl3) δ 199.6, 156.4, 144.4, 136.8, 130.4, 128.6, 128.5, 128.0, 127.9, 127.5, 115.1, 80.9, 70.0, 46.0, 34.6, 28.3.
Quantity
916 mg
Type
reactant
Reaction Step One
Name
(RS)-[2-(4-Benzyloxy-phenyl)-1-(methoxy-methyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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